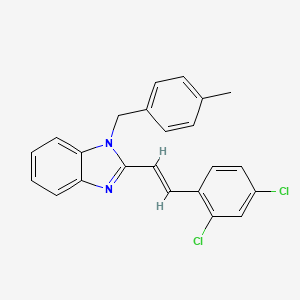

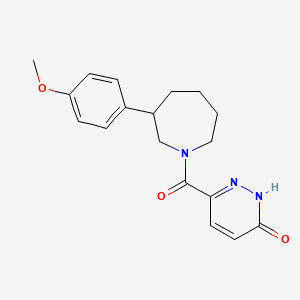

2-(2,4-dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-Dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (DCMBI) is a synthetic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a building block for the synthesis of other compounds. DCMBI has also been studied for its potential applications in biochemistry, physiology, and pharmacology.

科学的研究の応用

Agricultural Fungicide Delivery Systems

Nanoparticles for Fungicide Delivery : Studies on carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have demonstrated their effectiveness when encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These nanocarriers improve the fungicides' delivery to the target site, enhancing their efficacy while reducing environmental and human toxicity. This innovation offers new strategies for managing plant diseases with benzimidazole derivatives (Campos et al., 2015).

Antiviral Research

Enterovirus Replication Inhibition : The thiazolobenzimidazole derivative TBZE-029 has shown promise as a selective inhibitor against several enteroviruses. This compound targets the viral nonstructural protein 2C, highlighting the potential of benzimidazole derivatives in developing new antiviral therapies (De Palma et al., 2008).

Antimicrobial and Anticancer Agents

Benzimidazole Derivatives as Antimicrobial and Anticancer Compounds : Recent research has synthesized new benzimidazole derivatives exhibiting significant antibacterial and antifungal activities, surpassing some reference drugs. Additionally, certain derivatives have been found to effectively intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial activity. Moreover, benzimidazole compounds have shown promising results in killing various cancer cell lines, underscoring their potential as dual-purpose therapeutic agents (Zhang et al., 2014).

Synthesis and Drug Development

Innovative Synthesis Techniques : Research into benzimidazole derivatives includes developing new synthetic methods for creating compounds with potential pharmaceutical applications. For instance, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been utilized to produce imidazole derivatives, including those with benzimidazole structures. These methods facilitate the development of amino acid mimetics with a C-terminal imidazole, potentially useful in drug development (Zaman et al., 2005).

特性

IUPAC Name |

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2/c1-16-6-8-17(9-7-16)15-27-22-5-3-2-4-21(22)26-23(27)13-11-18-10-12-19(24)14-20(18)25/h2-14H,15H2,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVVBHMXOWTEBN-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![2-((2-oxo-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944953.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B2944957.png)

![N-(6-methylpyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2944968.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)